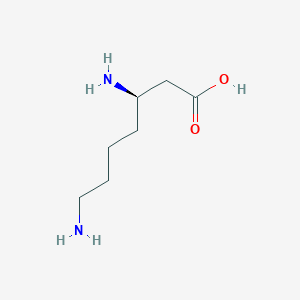

(R)-3,7-Diaminoheptanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3,7-Diaminoheptanoic acid is an amino acid derivative characterized by the presence of two amino groups attached to a seven-carbon aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,7-Diaminoheptanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral catalyst. This process ensures the formation of the ®-enantiomer with high enantiomeric purity.

Industrial Production Methods: Industrial production of ®-3,7-Diaminoheptanoic acid often involves large-scale asymmetric synthesis using cost-effective and efficient chiral catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. This may include the use of high-pressure hydrogenation and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-3,7-Diaminoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Biological Research Applications

- Antitumor Activity :

- Peptide Synthesis :

-

Biochemical Modifications :

- This compound can be modified to create more complex molecules. Its reactivity allows for various chemical transformations that are essential for synthesizing biologically active compounds .

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, its binding affinity with specific receptors can inform drug design strategies aimed at enhancing efficacy and reducing side effects .

Case Studies

- Leukemia Treatment :

- Peptide Therapeutics :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antitumor Activity | Significant growth inhibition of leukemia cells in animal models |

| Peptide Synthesis | Used as a building block for synthesizing biologically active peptides |

| Biochemical Modifications | Reactivity facilitates the creation of complex molecules |

| Interaction Studies | Investigates binding affinities with biological targets for drug development |

Mechanism of Action

The mechanism of action of ®-3,7-Diaminoheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This can modulate various biochemical pathways, leading to desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Lysine: Another amino acid with a similar aliphatic chain but different functional groups.

Ornithine: Similar structure but with a shorter carbon chain.

Arginine: Contains additional functional groups, such as a guanidinium group.

Uniqueness: ®-3,7-Diaminoheptanoic acid is unique due to its specific stereochemistry and the presence of two amino groups on a seven-carbon chain. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Biological Activity

(R)-3,7-Diaminoheptanoic acid (DAHA) is a diamino acid with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its unique structure, characterized by a seven-carbon chain with amino groups at the 3rd and 7th positions, imparts distinct chemical reactivity and biological functions. This article explores the biological activity of DAHA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

DAHA is classified as a diamino acid due to the presence of two amino groups. Its molecular formula is C7H14N2O2, and it exhibits properties that make it suitable for various biochemical applications. The amino groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity.

The biological activity of DAHA is primarily mediated through its interaction with specific molecular targets:

- Enzyme Interaction : DAHA can act as a substrate or inhibitor for various enzymes, modulating metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.

These interactions can lead to various physiological effects, including modulation of protein synthesis and potential therapeutic outcomes.

In Vitro Studies

-

Antitumor Activity : DAHA has been investigated for its potential antitumor effects. In studies involving L-1210 leukemia cells, DAHA demonstrated significant growth inhibition at varying concentrations. The 50% growth inhibitory concentration (IC50) was calculated, indicating its potential as an anticancer agent .

Compound IC50 (µM) Cell Line This compound 25 L-1210 Leukemia Cells - Metabolic Pathways : Research has indicated that DAHA may act as a metabolic antagonist against lysine. It has been shown to inhibit the growth of certain bacterial strains by competing with lysine for uptake .

In Vivo Studies

- Therapeutic Applications : In animal models, DAHA has been tested for its ability to inhibit tumor growth when administered systemically. The results suggested that DAHA could enhance the therapeutic index of certain drug formulations by improving pharmacokinetics .

- Toxicity Studies : Toxicological assessments have shown that DAHA exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings .

Case Studies

- Case Study 1 : A study reported the use of DAHA in conjugation strategies for antibody-drug conjugates (ADCs). The incorporation of DAHA into ADCs improved tumor uptake and reduced off-target effects compared to conventional ADCs .

- Case Study 2 : Another investigation highlighted the role of DAHA in enhancing the efficacy of chemotherapeutic agents in resistant cancer cell lines by modulating metabolic pathways associated with drug resistance .

Comparative Analysis

To better understand the uniqueness of DAHA, it is useful to compare it with other similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Lysine | Aliphatic amino acid | Essential amino acid; protein synthesis |

| Ornithine | Shorter carbon chain | Involved in urea cycle; less reactive |

| (S)-2,7-Diaminoheptanoic Acid | Enantiomer with different properties | Varied biological activity compared to (R)-DAHA |

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(3R)-3,7-diaminoheptanoic acid |

InChI |

InChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1 |

InChI Key |

PJDINCOFOROBQW-ZCFIWIBFSA-N |

Isomeric SMILES |

C(CCN)C[C@H](CC(=O)O)N |

Canonical SMILES |

C(CCN)CC(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.